molecular formula C19H37ClO3 B583499 rac 2-Palmitoyl-3-chloropropanediol-d5 CAS No. 1329614-79-0

rac 2-Palmitoyl-3-chloropropanediol-d5

Cat. No. B583499
CAS RN: 1329614-79-0
M. Wt: 353.983
InChI Key: NURTYQLWOUBFLF-XBHHEOLKSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Rac2-Palmitoyl-3-chloropropanediol-d5 (Rac2-PCPD-d5) is a synthetic, water-soluble molecule that has been used in a variety of scientific research applications, including cell biology, biochemistry, and physiology. Rac2-PCPD-d5 has been found to possess a number of unique properties that make it especially useful in lab experiments.

Scientific Research Applications

Rac 2-Palmitoyl-3-chloropropanediol-d5 has been used in a variety of scientific research applications, including cell biology, biochemistry, and physiology. In cell biology, rac 2-Palmitoyl-3-chloropropanediol-d5 has been used to study the effects of protein-lipid interactions on cellular processes. In biochemistry, it has been used to study the structure and function of proteins and lipids. In physiology, it has been used to study the role of lipids in physiological processes.

Mechanism of Action

Rac 2-Palmitoyl-3-chloropropanediol-d5 acts as a surfactant, meaning that it reduces the surface tension of aqueous solutions. This allows it to interact with proteins and lipids, allowing it to bind to them and alter their structure and function. This mechanism of action is key to its utility in scientific research applications.
Biochemical and Physiological Effects
rac 2-Palmitoyl-3-chloropropanediol-d5 has been found to have a number of biochemical and physiological effects. For example, it has been found to alter the structure and function of proteins and lipids, which can affect cellular processes. It has also been found to affect the activity of certain enzymes, which can have a number of physiological effects.

Advantages and Limitations for Lab Experiments

Rac 2-Palmitoyl-3-chloropropanediol-d5 has a number of advantages for lab experiments. For example, it is relatively easy to synthesize and it is water-soluble, which makes it easy to work with. Additionally, it has a number of biochemical and physiological effects, making it useful for studying a variety of processes. However, it also has some limitations. For example, it is not very stable and it can be difficult to control the concentration of the molecule in a solution.

Future Directions

There are a number of potential future directions for rac 2-Palmitoyl-3-chloropropanediol-d5. For example, further research could be conducted to better understand its biochemical and physiological effects. Additionally, research could be conducted to develop more stable forms of the molecule or to develop methods for more precisely controlling its concentration in a solution. Finally, research could be conducted to explore its potential applications in drug development or other areas.

Synthesis Methods

Rac 2-Palmitoyl-3-chloropropanediol-d5 is synthesized from a combination of palmitic acid, 3-chloropropanediol, and deuterated water. Palmitic acid is first esterified with 3-chloropropanediol using an esterification reaction. The product of this reaction is then reacted with deuterated water to form rac 2-Palmitoyl-3-chloropropanediol-d5. This synthesis is relatively simple and can be completed in a short amount of time.

properties

IUPAC Name

(1-chloro-1,1,2,3,3-pentadeuterio-3-hydroxypropan-2-yl) hexadecanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H37ClO3/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-19(22)23-18(16-20)17-21/h18,21H,2-17H2,1H3/i16D2,17D2,18D
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NURTYQLWOUBFLF-XBHHEOLKSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCCCCCCCCC(=O)OC(CO)CCl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

[2H]C([2H])(C([2H])(C([2H])([2H])Cl)OC(=O)CCCCCCCCCCCCCCC)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H37ClO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

354.0 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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